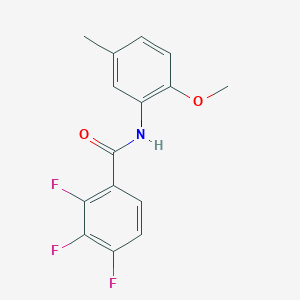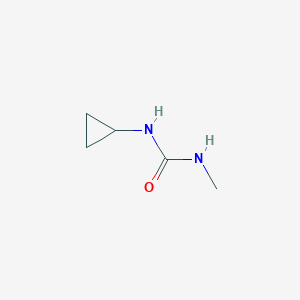![molecular formula C21H25N3O3 B4444242 3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4444242.png)
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Descripción general
Descripción
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as BMEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMEA belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
BMEA has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. BMEA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BMEA has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The exact mechanism of action of BMEA is not fully understood. However, it has been suggested that BMEA exerts its biological effects by inhibiting the activity of specific enzymes or proteins in the body. For example, BMEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BMEA has also been found to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a protein that is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
BMEA has been found to exhibit a wide range of biochemical and physiological effects. For example, BMEA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BMEA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMEA has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMEA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMEA is also relatively inexpensive compared to other compounds used in medical research. However, there are some limitations to the use of BMEA in lab experiments. For example, BMEA has low solubility in water, which can make it difficult to administer in vivo. Additionally, BMEA has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on BMEA. One area of interest is the development of new BMEA derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the potential use of BMEA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity profile of BMEA in vivo, which will be crucial for its development as a potential therapeutic agent.
Conclusion:
In conclusion, BMEA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. BMEA has also been investigated for its potential use in the treatment of various diseases, including neurodegenerative disorders and cancer. While there are some limitations to the use of BMEA in lab experiments, there are several future directions for research on this compound that hold promise for its development as a potential therapeutic agent.
Propiedades
IUPAC Name |
3-benzamido-4-methyl-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-7-8-18(20(25)22-9-10-24-11-13-27-14-12-24)15-19(16)23-21(26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTURNZAPMXKSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{5-[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4444182.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4444187.png)
![2-(benzylthio)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4444192.png)
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4444218.png)
![2-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4444219.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B4444220.png)

![N-(3-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4444249.png)
![4-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4444253.png)
![N-cyclooctyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444258.png)

